molecular formula C23H23N3O4S2 B2668978 N'-(2,3-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898430-45-0

N'-(2,3-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2668978
CAS No.: 898430-45-0
M. Wt: 469.57
InChI Key: QEFQUTWAAWKARE-UHFFFAOYSA-N
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Description

N'-(2,3-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-15-6-3-8-19(16(15)2)25-23(28)22(27)24-18-11-10-17-7-4-12-26(20(17)14-18)32(29,30)21-9-5-13-31-21/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQUTWAAWKARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide (CAS No. 898430-45-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O4S2, with a molecular weight of 469.57 g/mol. The structure consists of a tetrahydroquinoline moiety linked to a thiophene sulfonamide and a dimethylphenyl group.

PropertyValue
Molecular FormulaC23H23N3O4S2
Molecular Weight469.57 g/mol
CAS Number898430-45-0
IUPAC NameN'-(2,3-dimethylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study showed that derivatives with thiophene and tetrahydroquinoline structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The sulfonamide group is believed to enhance the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.
  • Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It may cause G1 phase arrest in the cell cycle, preventing proliferation.

Case Studies

  • Case Study on Antitumor Activity : A recent study investigated the effects of similar tetrahydroquinoline derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
    CompoundCell LineIC50 (µM)Mechanism
    Tetrahydroquinoline DerivativeMCF-715Apoptosis induction
  • Antibacterial Efficacy : Another study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

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